molecular formula C26H32Cl2N2O4 B1394309 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine CAS No. 882864-19-9

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine

Cat. No.: B1394309
CAS No.: 882864-19-9
M. Wt: 507.4 g/mol
InChI Key: VEYKJKKZRSWVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine (CAS 882864-19-9) is a synthetic organic compound with a molecular formula of C₂₆H₃₂Cl₂N₂O₄ and a molecular weight of 507.4 g/mol . This symmetrical molecule features a central piperazine ring—a privileged scaffold in medicinal chemistry known for generating diverse pharmacological agents —which is acylated at both nitrogen atoms with 5-chloro-2-isobutoxybenzoyl groups . Each benzoyl moiety contains a chlorine atom at the meta-position relative to the carbonyl and an isobutoxy group (–OCH₂CH(CH₃)₂) at the ortho-position, creating a unique electronic and steric profile . This compound serves as a valuable building block in organic synthesis for constructing more complex molecular architectures . Scientific research indicates that this compound exhibits potential antimicrobial and anticancer properties, with studies demonstrating its ability to interact with specific biological targets, suggesting possible therapeutic applications . Piperazine derivatives, as a class, are intensively investigated for their broad pesticidal activities, and research into their structure-activity relationships and mechanism of action is ongoing . The presence of the piperazine core and the specific substitution pattern on the benzoyl rings are critical for its observed biological activity and research value . ATTENTION: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

[4-[5-chloro-2-(2-methylpropoxy)benzoyl]piperazin-1-yl]-[5-chloro-2-(2-methylpropoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32Cl2N2O4/c1-17(2)15-33-23-7-5-19(27)13-21(23)25(31)29-9-11-30(12-10-29)26(32)22-14-20(28)6-8-24(22)34-16-18(3)4/h5-8,13-14,17-18H,9-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYKJKKZRSWVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882864-19-9
Record name 1,4-BIS(5-CHLORO-2-ISOBUTOXYBENZOYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Reaction Scheme

  • Reactants: Piperazine and 5-chloro-2-isobutoxybenzoyl chloride
  • Base: Triethylamine (or other suitable organic bases)
  • Solvent: Dichloromethane or chloroform
  • Conditions: Reflux under inert atmosphere to ensure complete reaction

The base serves to neutralize the hydrochloric acid generated during the acylation, preventing side reactions and driving the reaction to completion. The organic solvent provides a medium for the reactants to interact efficiently and allows for temperature control.

Detailed Preparation Method

Step Description Conditions/Notes
1 Preparation of 5-chloro-2-isobutoxybenzoyl chloride Typically synthesized by chlorination of the corresponding acid using thionyl chloride or oxalyl chloride under reflux conditions.
2 Acylation of Piperazine Piperazine is dissolved in anhydrous dichloromethane. 5-chloro-2-isobutoxybenzoyl chloride is added dropwise with stirring. Triethylamine is added to capture HCl formed.
3 Reaction Control The mixture is refluxed for several hours (commonly 4-8 hours) under nitrogen or argon atmosphere to prevent moisture interference.
4 Workup After completion, the reaction mixture is cooled, and the product is extracted, washed with water and brine, dried over anhydrous sodium sulfate, and purified by recrystallization or chromatography.

Industrial Scale Considerations

While detailed industrial procedures are proprietary and less documented, scaling up involves:

  • Optimization of temperature, solvent volume, and reaction time to maximize yield.
  • Use of continuous flow reactors to improve heat and mass transfer.
  • Efficient removal of HCl byproduct to avoid corrosion and side reactions.
  • Implementation of purification steps suitable for large-scale production, such as crystallization or solvent extraction.

Reaction Mechanism Insights

The acylation proceeds via nucleophilic attack by the lone pair on the nitrogen atoms of piperazine onto the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate collapses with the elimination of chloride ion, forming the amide bond.

Comparative Analysis of Solvents and Bases

Parameter Dichloromethane Chloroform Triethylamine Alternatives
Polarity Moderate Moderate Organic base Pyridine, DIPEA
Boiling Point (°C) 39.6 61.2 89 Varies
Reaction Efficiency High Moderate to High Efficient HCl scavenger Depends on base strength
Safety Concerns Volatile, toxic Volatile, toxic Flammable, irritant Varies

Dichloromethane is favored for its good solvation properties and ease of removal post-reaction, but chloroform is also used depending on availability and specific reaction requirements. Triethylamine is commonly used due to its strong basicity and ability to neutralize HCl effectively.

Summary Table of Preparation Parameters

Aspect Details
Starting Materials Piperazine, 5-chloro-2-isobutoxybenzoyl chloride
Reaction Type Nucleophilic acyl substitution
Solvent Dichloromethane, chloroform
Base Triethylamine
Temperature Reflux (~40-60 °C depending on solvent)
Reaction Time 4-8 hours
Atmosphere Inert (Nitrogen or Argon)
Purification Extraction, drying, recrystallization/chromatography
Yield Typically high, optimized by reaction conditions

Research Findings and Optimization Notes

  • The presence of isobutoxy substituents on the benzoyl chloride influences the steric and electronic environment, potentially affecting reaction rate and yield.
  • Reaction monitoring via TLC or HPLC is recommended to ensure complete conversion.
  • Use of anhydrous conditions is critical to prevent hydrolysis of the acyl chloride.
  • Purity of starting materials significantly impacts the quality of the final product.
  • Scale-up requires careful control of exothermicity and HCl removal to maintain safety and product integrity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The benzoyl groups can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and piperazine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different benzoyl derivatives.

Scientific Research Applications

Chemistry

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine serves as a building block for synthesizing more complex molecules. It acts as a reagent in organic synthesis, facilitating various chemical reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its ability to interact with biological targets, suggesting possible therapeutic applications.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent. Its unique structure allows for interactions with specific enzymes or receptors, which could lead to the development of new drugs targeting various diseases.

Industry

The compound may be utilized in producing specialty chemicals and materials with tailored properties, enhancing its applicability in industrial settings.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies revealed that this compound could induce apoptosis in cancer cells through modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets involved.
  • Therapeutic Potential : Ongoing clinical trials are assessing the efficacy of this compound in treating specific types of cancer and infections, providing insights into its safety profile and pharmacokinetics.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Substituent Diversity and Functional Group Impact

Piperazine derivatives exhibit varied biological and chemical behaviors depending on substituent groups. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Applications Notable Data
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine C₂₆H₃₂Cl₂N₂O₄ 507.45 Chloro-isobutoxybenzoyl Potential pharmaceuticals High lipophilicity (predicted CCS: 217.8 Ų for [M+H]+)
1,4-Bis(methacryloyl)piperazine C₁₂H₁₈N₂O₂ 238.29 Methacryloyl Polymer cross-linking agents Polymerization yield: 59%; TGA stability up to 250°C
N,N′-Bis(1,3,4-thiadiazole)piperazine C₂₀H₁₆N₈O₄S₄ 428.4 Thiadiazole-sulfanyl Antimicrobial agents Antimicrobial screening active against Gram-positive bacteria
1,4-Bis(terpene-ethyl)piperazine C₂₄H₃₆N₂ 382.55 Bicyclic monoterpene Antifungal agents Synthesized in 75% yield; confirmed by XRD
1,4-Bis(dithiocarboxypropionyl)piperazine C₁₄H₂₂N₄O₂S₄ 406.55 Dithiocarboxypropionyl Antitumor agents 90% inhibition of HL-60 cells at 10 µM
1,4-Bis(trimethylsilyl)piperazine C₁₀H₂₄N₂Si₂ 244.51 Trimethylsilyl CVD precursors Used for SiCN thin-film deposition

Physicochemical Properties

  • Lipophilicity : The target compound’s chloro-isobutoxybenzoyl groups likely enhance membrane permeability compared to hydroxylated analogs (e.g., 1,4-bis(2-hydroxyethyl)piperazine, water-soluble due to -OH groups) .
  • Thermal Stability : Trimethylsilyl-piperazine derivatives degrade above 300°C, suitable for high-temperature CVD processes , whereas methacryloyl-piperazine polymers are stable up to 250°C .

Biological Activity

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted at the 1 and 4 positions with two 5-chloro-2-isobutoxybenzoyl groups. Its molecular formula is C18H20Cl2N2O2C_{18}H_{20}Cl_2N_2O_2, and the presence of isobutoxy groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Activity : Research indicates potential anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with signaling pathways.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential to inhibit cancer cell proliferation.
AntiviralMay show efficacy against certain viral infections.
Anti-inflammatoryPossible reduction in inflammatory markers.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases . Further research is needed to elucidate the precise molecular targets involved.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of piperazine derivatives, highlighting that modifications in substituents can significantly alter biological activity. For instance, the introduction of different alkoxy groups has been shown to enhance potency against certain pathogens while maintaining low toxicity profiles.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine, and how is structural validation performed?

Answer:
Synthesis typically involves condensation reactions between piperazine and substituted benzoyl chlorides. For analogous piperazine derivatives, green chemistry approaches using catalysts like maghnite-H⁺ (a montmorillonite clay) have been optimized for solvent-free synthesis, achieving yields up to 72% under mild conditions . Structural validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm bonding patterns and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1650–1750 cm⁻¹).
  • X-ray crystallography (using SHELX software ) to resolve crystal packing and conformational stability.
    For example, Schiff base derivatives of piperazine were characterized via single-crystal X-ray diffraction to confirm planarity and intermolecular interactions .

Basic: What techniques are critical for determining the conformational stability of piperazine derivatives?

Answer:
Conformational analysis combines computational and experimental methods:

  • Semi-empirical quantum mechanics (e.g., AM1 method) predicts low-energy conformers .
  • Density Functional Theory (DFT) calculations optimize geometry and electronic properties.
  • X-ray diffraction provides experimental validation of torsional angles and crystal packing effects, as seen in studies of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound under green chemistry principles?

Answer:
Key optimization strategies include:

  • Catalyst screening : Maghnite-Na⁺ increased polymerization efficiency of similar piperazine monomers to 59% yield at 0°C .
  • Solvent-free synthesis : Reduces environmental impact and purification steps.
  • Parameter tuning : Adjusting catalyst loading (e.g., 5–15 wt%), reaction time, and temperature. Kinetic studies using TGA/DSC can identify optimal conditions.
  • Continuous flow reactors : Improve scalability and reduce energy consumption compared to batch methods .

Advanced: How should researchers address discrepancies in binding affinity data from molecular docking studies of piperazine derivatives?

Answer:
Discrepancies (e.g., ΔG = -7.4 vs. -7.5 kcal/mol ) may arise from:

  • Ligand flexibility : Use induced-fit docking (e.g., AutoDock Vina ) to account for conformational changes.
  • Solvent effects : Include explicit water molecules in simulations.
  • Validation : Cross-check with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants experimentally.
  • Consensus scoring : Compare results across multiple algorithms (e.g., Glide, GOLD) to reduce false positives .

Advanced: What experimental designs are recommended to validate computational predictions of anti-tumor activity for this compound?

Answer:
After docking predicts DNA binding (e.g., ΔG = -7.4 kcal/mol ), validate via:

  • In vitro assays :
    • Cytotoxicity tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • DNA interaction studies : Ethidium bromide displacement assays or circular dichroism to confirm intercalation.
  • In vivo models : Xenograft studies in mice to assess tumor suppression.
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle arrest (e.g., p21) .

Advanced: How do substituent positions (ortho, meta, para) on aromatic rings influence the biological activity of piperazine derivatives?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (EWGs) at para positions enhance DPP-IV inhibition (e.g., 4-chloro substituents in 1,4-bis(4-chlorophenylsulfonyl)piperazine ).
  • Ortho substituents may sterically hinder binding, reducing affinity.
  • Meta positions are generally disfavored due to poor alignment with target pockets .
    Methodology:
  • Comparative docking : Screen derivatives with varied substituents.
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding energetics.

Advanced: How can researchers resolve contradictions in crystallographic data for piperazine derivatives?

Answer:
Contradictions (e.g., disordered anions in 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts ) require:

  • High-resolution data : Collect diffraction data at synchrotron sources (≤1.0 Å resolution).
  • Twinned refinement : Use SHELXL for handling pseudo-merohedral twinning .
  • Occupancy refinement : Model disorder with PART instructions in refinement software.
  • Validation tools : Check using R-value gaps and Fourier difference maps .

Basic: What are the key considerations for designing piperazine derivatives with enhanced solubility and bioavailability?

Answer:

  • Polar substituents : Introduce hydroxyl or methoxy groups (e.g., 1,4-bis(2-hydroxyethyl)piperazine ).
  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug strategies : Esterify hydrophobic groups for hydrolytic activation in vivo.
  • LogP optimization : Aim for -2 to +5 to balance membrane permeability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.